molecular formula C18H21ClN6O5 B13998117 ethyl N-[6-amino-4-[[3-(4-chloro-N-methylanilino)-2-oxopropyl]amino]-5-nitropyridin-2-yl]carbamate CAS No. 82585-74-8

ethyl N-[6-amino-4-[[3-(4-chloro-N-methylanilino)-2-oxopropyl]amino]-5-nitropyridin-2-yl]carbamate

Cat. No.: B13998117
CAS No.: 82585-74-8
M. Wt: 436.8 g/mol
InChI Key: GLGSUVPRWWODNL-UHFFFAOYSA-N
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Description

Ethyl n-[6-amino-4-[[3-[(4-chlorophenyl)-methyl-amino]-2-oxo-propyl]amino]-5-nitro-pyridin-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, nitro, and carbamate groups, as well as a chlorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl n-[6-amino-4-[[3-[(4-chlorophenyl)-methyl-amino]-2-oxo-propyl]amino]-5-nitro-pyridin-2-yl]carbamate typically involves multi-step reactions. One common approach is the functionalization of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate. This process includes reactions with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to yield various derivatives . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl n-[6-amino-4-[[3-[(4-chlorophenyl)-methyl-amino]-2-oxo-propyl]amino]-5-nitro-pyridin-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as ethanol and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl n-[6-amino-4-[[3-[(4-chlorophenyl)-methyl-amino]-2-oxo-propyl]amino]-5-nitro-pyridin-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl n-[6-amino-4-[[3-[(4-chlorophenyl)-methyl-amino]-2-oxo-propyl]amino]-5-nitro-pyridin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may interfere with DNA synthesis or protein function in cancer cells, resulting in cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl n-[6-amino-4-[[3-[(4-chlorophenyl)-methyl-amino]-2-oxo-propyl]amino]-5-nitro-pyridin-2-yl]carbamate is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its structure allows for various chemical modifications, making it a versatile compound for further development.

Properties

CAS No.

82585-74-8

Molecular Formula

C18H21ClN6O5

Molecular Weight

436.8 g/mol

IUPAC Name

ethyl N-[6-amino-4-[[3-(4-chloro-N-methylanilino)-2-oxopropyl]amino]-5-nitropyridin-2-yl]carbamate

InChI

InChI=1S/C18H21ClN6O5/c1-3-30-18(27)23-15-8-14(16(25(28)29)17(20)22-15)21-9-13(26)10-24(2)12-6-4-11(19)5-7-12/h4-8H,3,9-10H2,1-2H3,(H4,20,21,22,23,27)

InChI Key

GLGSUVPRWWODNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C(C(=C1)NCC(=O)CN(C)C2=CC=C(C=C2)Cl)[N+](=O)[O-])N

Origin of Product

United States

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